molecular formula C20H20N4OS B2408895 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(sec-butyl)acetamide CAS No. 896707-30-5

2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(sec-butyl)acetamide

Cat. No. B2408895
CAS RN: 896707-30-5
M. Wt: 364.47
InChI Key: WPXJPLGGTGRLSY-UHFFFAOYSA-N
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Description

2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(sec-butyl)acetamide, also known as BQ-123, is a peptide antagonist that has been extensively studied for its potential therapeutic applications. BQ-123 belongs to the class of endothelin receptor antagonists and has been found to be effective in treating a variety of conditions such as hypertension, pulmonary fibrosis, and renal failure.

Scientific Research Applications

Antitumor Activity

A novel series of benzimidazole derivatives demonstrated significant in vitro antitumor activity, outperforming the positive control 5-FU in terms of potency against various cancer cell lines. These compounds showed broad spectrum antitumor effects, with certain derivatives exhibiting selective activities towards specific cancer types, including CNS, renal, breast, and leukemia cell lines. Molecular docking studies suggested these compounds inhibit tumor growth through mechanisms similar to known drugs, such as erlotinib's binding to the ATP site of EGFR-TK and PLX4032's inhibition of B-RAF kinase in melanoma cell lines (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial and Antioxidant Properties

Benzimidazole derivatives were prepared and evaluated as antioxidants for base stock, showing inhibition efficiency in improving the oxidation stability of the local base oil. Their structure was confirmed through various spectral analyses, and the study highlights their potential as effective antioxidants (J. Basta et al., 2017). Additionally, certain benzimidazole-2yl derivatives displayed potent antimicrobial activity against a range of bacterial strains, with docking studies providing insights into their action as antibacterial agents (M. Abdel-Motaal et al., 2020).

Antiviral Activity

Derivatives of 2-thiobenzimidazole, incorporating a triazole moiety, were synthesized and tested for antiviral activity against hepatitis C virus (HCV) and hepatitis B virus (HBV). While all synthesized compounds were inactive against HBV, some showed notable activity against HCV, highlighting the significance of the substituent at position 2 of benzimidazole for HCV inhibition (B. G. Youssif et al., 2016).

Green Synthesis and Molecular Docking Studies

Green synthesis approaches have been applied to create compounds with potential as chemotherapeutic agents. One study focused on the eco-friendly synthesis of derivatives, with docking studies suggesting compounds had the potential to be developed into effective chemotherapeutic agents, showing promising binding conformation and potent dock scores compared to doxorubicin (E. Laxminarayana et al., 2021).

properties

IUPAC Name

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-butan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c1-3-13(2)21-18(25)12-26-20-23-15-9-5-4-8-14(15)19-22-16-10-6-7-11-17(16)24(19)20/h4-11,13H,3,12H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXJPLGGTGRLSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CSC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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